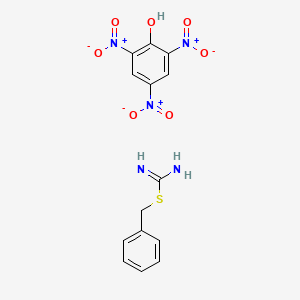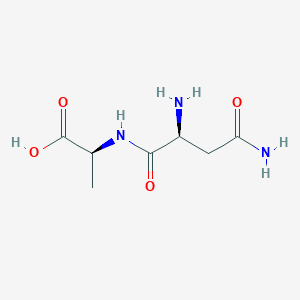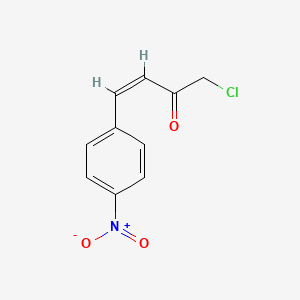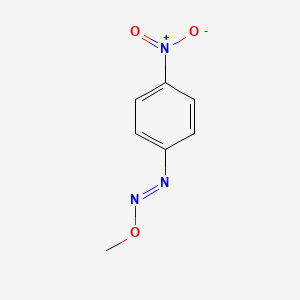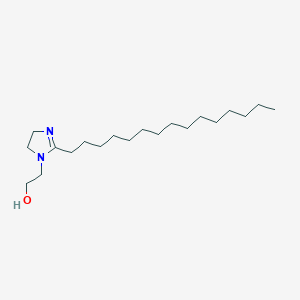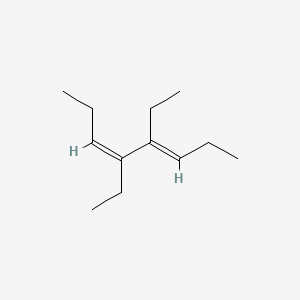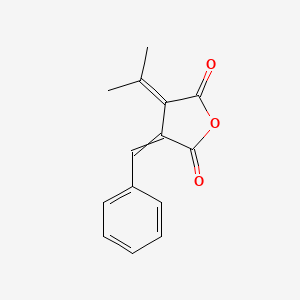
N-diphenoxyphosphoryl-4,6-dimethylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-diphenoxyphosphoryl-4,6-dimethylpyrimidin-2-amine is a chemical compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a diphenoxyphosphoryl group at the nitrogen atom in position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-diphenoxyphosphoryl-4,6-dimethylpyrimidin-2-amine typically involves the reaction of 4,6-dimethylpyrimidin-2-amine with diphenylphosphoryl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted under an inert atmosphere to prevent any side reactions with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and more efficient purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-diphenoxyphosphoryl-4,6-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the phosphoryl group.
Substitution: The diphenoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halides or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
N-diphenoxyphosphoryl-4,6-dimethylpyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N-diphenoxyphosphoryl-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenoxyphosphoryl group can form hydrogen bonds or other interactions with active sites, thereby modulating the activity of the target molecule. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-dimethylpyrimidin-2-amine: Lacks the diphenoxyphosphoryl group, making it less versatile in certain applications.
Diphenoxyphosphoryl derivatives: Other derivatives may have different substituents on the pyrimidine ring, affecting their reactivity and applications.
Uniqueness
N-diphenoxyphosphoryl-4,6-dimethylpyrimidin-2-amine is unique due to the presence of both the diphenoxyphosphoryl group and the dimethyl substitutions on the pyrimidine ring. This combination imparts specific chemical properties and reactivity that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
10539-42-1 |
|---|---|
Formule moléculaire |
C18H18N3O3P |
Poids moléculaire |
355.3 g/mol |
Nom IUPAC |
N-diphenoxyphosphoryl-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C18H18N3O3P/c1-14-13-15(2)20-18(19-14)21-25(22,23-16-9-5-3-6-10-16)24-17-11-7-4-8-12-17/h3-13H,1-2H3,(H,19,20,21,22) |
Clé InChI |
GAAQKFIQUUHOPR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)
